N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
Description
Properties
Molecular Formula |
C21H15ClN4O |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H15ClN4O/c22-19-11-10-17-18(12-13-23-20(17)26-19)24-15-6-8-16(9-7-15)25-21(27)14-4-2-1-3-5-14/h1-13H,(H,25,27)(H,23,24,26) |
InChI Key |
QPNGGIZOZGOUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=NC4=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Naphthyridine Core
The naphthyridine core is synthesized through condensation reactions involving amidine hydrohalide salts and intermediate compounds. This step includes:
- Reagents : Amidine hydrohalide salts and intermediates such as ketones.
- Base : Sodium hydride or potassium tert-butoxide.
- Solvent : Polar solvents like DMF or THF.
- Temperature : Typically between -20°C and 80°C.
Step 2: Functionalization
The functionalization of the naphthyridine core involves selective halogenation or oxidation:
- Oxidizing agents : Peracids or oxone.
- Solvent : Dichloromethane or chloroform.
- Temperature : Between 0°C and the boiling point of the solvent.
Step 3: Amide Bond Formation
The final step involves coupling the naphthyridine derivative with an amine group to form the benzamide structure:
- Coupling agents : Peptide coupling reagents like N,N'-dialkylcarbodiimides or uronium salts.
- Base catalyst : N,N-dimethylaminopyridine (DMAP).
- Solvent : Tetrahydrofuran or dimethylsulfoxide (DMSO).
- Temperature : Ambient to 80°C.
Example Reaction Conditions
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Condensation | Amidine hydrohalide salt + intermediate ketone; base (NaH or KO-tBu); solvent (DMF) |
| 2 | Oxidation | Oxone; solvent (CH$$2$$Cl$$2$$); temperature (0°C–boiling point) |
| 3 | Amide bond formation | Coupling agent (DCC); base (DMAP); solvent (THF or DMSO); temperature (ambient–80°C) |
Analysis of Preparation Methods
Factors Influencing Synthesis
-
- Handling of halogenated solvents requires proper ventilation.
- Oxidizing agents must be used with care due to their reactive nature.
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Chloro Position
The 7-chloro group in naphthyridine derivatives is reactive toward nucleophilic substitution under mild conditions. For example:
-
Ammonolysis : Reaction with amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 7-amino derivatives .
-
Hydrolysis : Treatment with aqueous NaOH or KOH produces 7-hydroxy-1,8-naphthyridine .
Example Reaction:
Reported in analogs with 7-chloro-naphthyridines .
Functionalization of the Amino Bridge
The secondary amine (-NH-) linking the naphthyridine and phenyl rings can undergo:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., TEA) to form tertiary amides .
-
Sulfonylation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide derivatives .
Example Reaction:
Observed in structurally related imidazo-triazole systems .
Benzamide Group Reactivity
The benzamide group may participate in:
-
Hydrolysis : Acidic or basic conditions cleave the amide bond to form 4-[(7-chloro-1,8-naphthyridin-4-yl)amino]aniline and benzoic acid .
-
Electrophilic Substitution : Nitration or halogenation at the benzamide’s para position under standard aromatic substitution conditions .
Complexation with Metals
The naphthyridine nitrogen atoms and amino group can act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications or metal-organic frameworks .
Example:
Used in cross-coupling reactions for quinoline derivatives .
Key Research Findings from Analogous Compounds
-
Antibacterial Optimization : 7-Chloro-naphthyridines with C-7 substituents (e.g., cyclopropyl, azetidinyl) show enhanced activity against drug-resistant strains .
-
Stability : The benzamide group improves metabolic stability compared to ester or carboxylic acid derivatives .
-
Synthetic Flexibility : The amino bridge allows modular derivatization, enabling rapid generation of analogs for SAR studies .
Scientific Research Applications
Chemical Properties and Structure
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has a complex structure that contributes to its biological activity. The molecular formula is CHClNO, with a molecular weight of approximately 272.73 g/mol. The presence of the naphthyridine moiety is crucial for its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A series of 1,8-naphthyridine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). Some derivatives exhibited IC values lower than that of standard chemotherapeutics such as staurosporine, indicating promising anticancer properties .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound ID | Cell Line | IC (µM) | Reference Drug | Reference IC (µM) |
|---|---|---|---|---|
| 10c | MCF7 | 1.47 | Staurosporine | 4.51 |
| 8d | MCF7 | 1.62 | Staurosporine | 4.51 |
| 3f | MCF7 | 6.53 | Staurosporine | 4.51 |
Antimicrobial Activity
The antimicrobial efficacy of naphthyridine derivatives has also been explored extensively. Compounds similar to this compound showed significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. These studies suggest that the incorporation of a chloro substituent enhances the antimicrobial potency .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Pseudomonas aeruginosa | 20 |
| Compound C | Escherichia coli | 25 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in MDPI, a series of naphthyridine derivatives were tested for their cytotoxicity against human breast cancer cell lines. The results indicated that certain modifications led to increased potency compared to existing treatments .
Case Study 2: Antimicrobial Resistance
Research highlighted the effectiveness of naphthyridine derivatives against antibiotic-resistant strains. A derivative was shown to outperform traditional antibiotics in inhibiting growth in resistant Staphylococcus strains .
Mechanism of Action
The mechanism of action of N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to undergo intramolecular charge transfer, which is estimated by the energy difference between its HOMO and LUMO energies .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-[4-(5-Methyl-7-oxo-7,8-dihydro-[1,8]naphthyridin-4-ylamino)-phenyl]-benzamide (CAS 1203510-29-5)
- Structural Differences: The naphthyridine core in this analog features a 5-methyl and 7-oxo group instead of the 7-chloro substituent in the primary compound.
Alkoxy-Substituted Benzamide Derivatives ()
Examples include:
- N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide
- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl} benzamide
- Structural Differences :
- These compounds feature alkoxy groups (e.g., butoxy, pentyloxy) on the phenyl ring and chiral hydroxy-phenylpropan-2-yl side chains.
- The stereochemistry (S-configuration) is critical for target engagement, likely in protease or peptide-binding domains.
- The hydroxy-phenylpropan-2-yl moiety suggests a design for enantioselective binding, contrasting with the planar naphthyridine core of the primary compound .
Comparative Data Table
Research Findings and Hypotheses
- Electron Effects : The 7-chloro group in the primary compound may confer stronger electrophilic character compared to the 7-oxo analog, influencing reactivity in covalent binding scenarios .
- Steric and Solubility Trade-offs : Alkoxy chains in compounds likely improve solubility but may reduce target specificity due to increased hydrophobicity .
- Therapeutic Potential: The primary compound’s naphthyridine scaffold aligns with kinase inhibitor frameworks (e.g., PARP or EGFR inhibitors), though its chloro substituent demands careful toxicity profiling.
Biological Activity
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure that features a naphthyridine moiety linked to a benzamide. The presence of chlorine in the naphthyridine ring enhances its biological activity, potentially increasing its interaction with cellular targets.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines.
Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 1.30 | Induction of apoptosis and G2/M phase arrest |
| MDA-MB-231 (breast) | 0.40 | Apoptosis induction |
| HT-29 (colon cancer) | 3.19 | Cell cycle arrest |
The compound shows a strong inhibitory effect on HepG2 cells with an IC50 value of 1.30 μM, indicating its potential as a lead compound for developing new anticancer therapies. Additionally, it has been shown to enhance the anticancer effects of other drugs like taxol and camptothecin when used in combination therapy .
The biological activity of this compound is primarily attributed to:
- HDAC Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in regulating gene expression involved in cell cycle progression and apoptosis .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by morphological changes and sub-G1 phase cell cycle arrest .
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in treated cells, contributing to its antiproliferative effects .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models, showing a tumor growth inhibition (TGI) rate comparable to standard treatments .
- Combination Therapy : Research indicated that combining this compound with other chemotherapeutic agents enhanced overall anticancer efficacy, suggesting its potential role as an adjuvant therapy .
- Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that specific substitutions on the naphthyridine ring could further enhance biological activity, guiding future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
